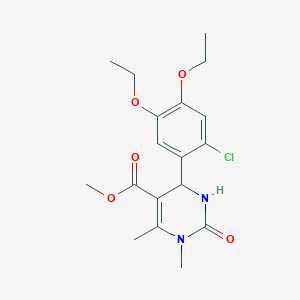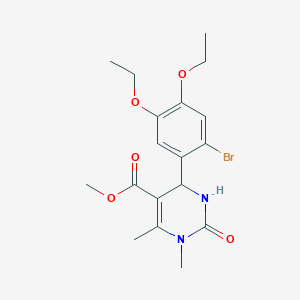![molecular formula C14H12N4S2 B308177 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B308177.png)
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer.
作用機序
The mechanism of action of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can induce significant changes in the biochemical and physiological parameters of cancer cells. It has been shown to decrease the levels of various enzymes and proteins that are associated with cancer cell growth and proliferation. Additionally, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the main advantages of using 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further development as a potential anticancer agent. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity to normal cells.
将来の方向性
There are several future directions for research on 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of novel analogs of this compound with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other disease areas, such as infectious diseases and inflammatory disorders. Overall, 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 210-212°C.
科学的研究の応用
The potential therapeutic applications of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol have been extensively studied in recent years. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. Additionally, it has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties.
特性
製品名 |
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol |
|---|---|
分子式 |
C14H12N4S2 |
分子量 |
300.4 g/mol |
IUPAC名 |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+ |
InChIキー |
VDISWKWPFNKYQH-OQLLNIDSSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)


![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)

![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)
![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)